![molecular formula C7H7BrClN3O B2815921 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride CAS No. 2402831-19-8](/img/structure/B2815921.png)
7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride
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Description
“7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride” is a chemical compound that belongs to a group of heterocyclic compounds . Pyrazolo[3,4-b]pyridines, which this compound is a part of, are known to present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Another study reported the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .Scientific Research Applications
Spectroscopic Characterization
13C nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine derivatives, including 7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, have been reported. This data helps in the structural elucidation of these compounds, showcasing the importance of NMR spectroscopy in characterizing the electronic environment and confirming the identities of heterocyclic compounds (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).
Electrochemical Properties
Electrochemical reduction studies on pyrido[2,3-b]pyrazines, including 7-bromo derivatives, demonstrate their potential in generating dihydro and tetrahydro derivatives. These findings suggest the feasibility of employing electrochemical techniques for the modification of pyrido[2,3-b]pyrazine structures, potentially useful in the synthesis of new pharmaceuticals or materials with unique electrochemical properties (Armand, Chekir, & Pinson, 1978).
Green Synthesis Approaches
A study on the microwave-assisted green synthesis of substituted quinoxaline and 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine showcases an eco-friendly and efficient synthesis method. This research underlines the importance of developing sustainable chemical processes that minimize the use of toxic solvents and streamline synthesis routes for heterocyclic compounds (Jadhav, Sarkate, Shioorkar, & Shinde, 2017).
Crystallographic Insights
The crystal structure analysis of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine offers insights into the molecular geometry and intermolecular interactions of bromo-substituted pyrido[2,3-b]pyrazines. Understanding these structural aspects is crucial for the rational design of molecules with desired physical and chemical properties (Popek & Crundwell, 2019).
Heterocyclic Synthesis
Research on the synthesis and reactivity of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with binucleophilic amines leading to novel heterocyclic products illustrates the versatility of bromo-substituted compounds in constructing complex molecular architectures. These synthetic methodologies contribute to the expansion of heterocyclic chemistry, enabling the development of new drugs and materials (Hikem-Oukacha, Hamdi, Silva, & Yahia, 2011).
properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O.ClH/c8-4-1-5-7(9-2-4)10-3-6(12)11-5;/h1-2H,3H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQBSLKINSPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride |
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